molecular formula C10H19NO5 B12514611 (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid

Cat. No.: B12514611
M. Wt: 233.26 g/mol
InChI Key: ITXBKRHPHSTADP-SSDOTTSWSA-N
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Description

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, and a methoxy group attached to the butanoic acid chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methoxy group can be introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of (2R)-2-[(tert-butoxycarbonyl)amino]-4-carboxybutanoic acid.

    Reduction: Formation of (2R)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoic acid.

    Substitution: Formation of (2R)-2-amino-4-methoxybutanoic acid.

Scientific Research Applications

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group provides stability during synthesis and can be selectively removed under acidic conditions. The methoxy group can undergo further chemical modifications, making this compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    (2R)-2-[(tert-butoxycarbonyl)amino]-4-carboxybutanoic acid: Similar structure but with a carboxy group instead of a methoxy group.

    (2R)-2-amino-4-methoxybutanoic acid: Similar structure but without the Boc protecting group.

Uniqueness

(2R)-2-[(tert-butoxycarbonyl)amino]-4-methoxybutanoic acid is unique due to the presence of both the Boc protecting group and the methoxy group, which provide stability and reactivity, respectively. This combination makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2R)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-15-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1

InChI Key

ITXBKRHPHSTADP-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCOC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOC)C(=O)O

Origin of Product

United States

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